Benzamil hydrochloride is a synthetic organic compound classified as a pyrazinoylguanidine. [] It is primarily recognized for its potent and selective antagonist activity against amiloride-sensitive epithelial sodium channels (ENaC). [, ] Due to this property, benzamil hydrochloride is widely employed as a pharmacological tool in scientific research to investigate the physiological and pathological roles of ENaC in various biological systems. []
Benzamil hydrochloride is derived from the structure of amiloride, another well-known sodium channel blocker. It is classified as a diuretic and is frequently utilized in pharmacological studies to explore its effects on sodium transport processes in epithelial tissues. The compound has been researched extensively in the context of its applications in treating conditions related to fluid retention and hypertension, as well as its potential effects on neuropathic pain pathways .
The synthesis of benzamil hydrochloride can be achieved through several methods, with the most common approaches being multi-step synthesis and one-pot reactions. The synthesis typically involves:
Benzamil hydrochloride features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
This structural composition allows benzamil hydrochloride to interact specifically with ion channels, providing insights into its mechanism of action at the molecular level .
Benzamil hydrochloride participates in various chemical reactions primarily related to its role as a sodium channel blocker. Key reactions include:
The mechanism of action of benzamil hydrochloride primarily involves:
Benzamil hydrochloride exhibits several notable physical and chemical properties:
Benzamil hydrochloride has diverse applications in scientific research:
Benzamil hydrochloride is a potent, selective inhibitor of the epithelial sodium channel (ENaC), exhibiting significantly higher efficacy than its parent compound amiloride. ENaC, a heterotrimeric channel (αβγ subunits), facilitates Na⁺ reabsorption in renal tubules, airways, and epithelia. Benzamil binds to ENaC’s extracellular domains with sub-micromolar affinity (IC₅₀ ~30–100 nM), blocking Na⁺ permeation by occluding the ion-conducting pore. Structural studies reveal that its benzyl group inserts into a hydrophobic pocket near the channel’s GRIP domain, sterically hindering Na⁺ influx. This binding stabilizes the channel’s inactive conformation and enhances its retrieval via clathrin-mediated endocytosis, reducing surface expression [1] [2] [10].
Table 1: Inhibitory Potency of Benzamil Against Ion Channels
Ion Channel | IC₅₀ | Experimental System | Reference |
---|---|---|---|
ENaC | 30–100 nM | Xenopus oocytes, renal epithelia | [1][10] |
NCX | ~100 nM | Cardiac myocytes | [1][6] |
TRPP3 | 1.1 μM | Heterologous expression | [6] |
ASIC1a | 36.7 nM | CHO cells, cortical neurons | [3] |
Benzamil inhibits the Na⁺/Ca²⁺ exchanger (NCX) with nanomolar efficacy (IC₅₀ ~100 nM), acting as a direct pore blocker. Unlike KB-R7943 (a selective NCX reverse-mode inhibitor), benzamil targets both forward and reverse NCX modes by competing with Ca²⁺ at the exchanger’s transmembrane binding sites. This inhibition elevates intracellular Ca²⁺ in excitable cells, potentiating vasoconstriction and modulating cardiac contractility. Notably, benzamil’s benzyl moiety enhances hydrophobic interactions with NCX’s α-repeat regions, explaining its 300-fold higher potency than amiloride [1] [6].
Benzamil modulates transient receptor potential (TRP) channels, particularly TRPP3 (polycystin-3), with an IC₅₀ of 1.1 μM. It suppresses TRPP3-mediated Ca²⁺-activated currents by binding to the channel’s cytoplasmic domains, disrupting cation permeation. However, it lacks significant activity against TRPA1, TRPV1, or TRPM8 at concentrations ≤10 μM. This selectivity distinguishes it from non-selective TRP blockers like Ruthenium Red. Benzamil’s effects on TRPP3 may influence renal cystogenesis, as TRPP3 dysfunction is linked to polycystic kidney disease [4] [6] [8].
The pharmacophore of amiloride derivatives comprises three key regions:
Table 2: Impact of Structural Modifications on Amiloride Analog Activity
Modification | ENaC Inhibition | NCX Inhibition | ASIC1a Inhibition |
---|---|---|---|
Amiloride (base compound) | IC₅₀ = 97–290 nM | Low activity | IC₅₀ = 97.1 nM |
Benzamil (N-benzyl) | ↑ 100-fold | ↑ 300-fold | ↑ 2.7-fold |
Phenamil (N-phenethyl) | ↑ 50-fold | Moderate | ↑ 1.9-fold |
DMA (5-(N,N-dimethyl)) | ↓ 3-fold | ↓ 5-fold | ↓ 1.5-fold |
EIPA (5-(N-ethyl-N-isopropyl)) | ↓ 10-fold | Moderate | ↓ 4-fold |
Key Insights:
All compound names: Amiloride, Benzamil, Phenamil, DMA, EIPA, HMA, MIA.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7